Ethyl 2-(benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetate is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, which have garnered significant interest due to their diverse biological activities. This specific compound features an ethyl ester group and a dimethylamino substituent, which may enhance its pharmacological properties.
Ethyl 2-(benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetate is classified as an organic compound, specifically a heterocyclic aromatic compound. Its structural characteristics place it within the realm of pharmaceuticals and agrochemicals, where it may exhibit biological activity.
The synthesis of ethyl 2-(benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetate can be achieved through a one-pot cyclocondensation reaction involving diethyl 3-oxopentanedioate, aryl or heteroaryl aldehydes, and hydroxylamine hydrochloride. This method utilizes an azolium salt as a catalyst in an aqueous medium, which promotes the formation of isoxazole derivatives effectively .
This synthetic route offers advantages such as high atom economy, minimal by-products, and adherence to green chemistry principles .
Ethyl 2-(benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetate can participate in various chemical reactions typical for esters and heterocycles:
The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization and modification in pharmaceutical applications .
While specific mechanisms for ethyl 2-(benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetate are not extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors.
Research indicates that isoxazole derivatives can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy .
Ethyl 2-(benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetate has potential applications in:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting the importance of heterocyclic compounds in drug discovery and development.
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate represents a structurally novel hybrid molecule that integrates two pharmacologically significant motifs: the benzoisoxazole heterocycle and the dimethylamino acetate functional group. This ester derivative (CAS No. 1007885-52-0) possesses the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol [1]. Its emergence reflects a strategic approach in medicinal chemistry where complex bioactive profiles are engineered through rational fusion of distinct pharmacophores. The benzo[d]isoxazole component provides a privileged scaffold with demonstrated receptor affinity, while the dimethylamino acetate moiety introduces conformational flexibility and potential for ionic interactions—characteristics that collectively enhance the molecule's utility as a versatile synthetic intermediate for pharmacological exploration.
Table 1: Fundamental Chemical Properties of Ethyl 2-(Benzo[D]isoxazol-3-YL)-2-(Dimethylamino)Acetate
| Property | Value |
|---|---|
| CAS Registry Number | 1007885-52-0 |
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| Key Structural Features | Benzo[d]isoxazole ring, Dimethylamino group, Ethyl ester |
Benzoisoxazole derivatives have evolved into indispensable scaffolds within drug discovery due to their structural versatility and diverse target interactions. These bicyclic aromatic systems, characterized by fusion between a benzene ring and isoxazole, exhibit remarkable stability and metabolic resistance compared to monocyclic analogs. Historically, their development accelerated following observations that the isoxazole ring could serve as a bioisostere for phenyl or other planar aromatic systems while offering improved solubility profiles. The benzo[d]isoxazole motif specifically gained prominence through its incorporation into EPAC (Exchange Protein Activated by cAMP) antagonists such as ESI-09, where the core structure demonstrated critical binding interactions with hydrophobic pockets in target proteins [2]. Subsequent structure-activity relationship (SAR) studies revealed that modifications at the 3-position of the benzoisoxazole ring profoundly influenced bioactivity, paving the way for derivatives featuring amino acid esters at this position. Additionally, benzoisoxazole-containing compounds have been explored as vanilloid receptor (TRPV1) ligands for pain management and as mGluR5 inhibitors for neurological disorders, highlighting their therapeutic versatility [3] [7].
The dimethylamino acetate group constitutes a critical pharmacophoric element that enhances the drug-likeness and target engagement of hybrid molecules. This moiety contributes to bioactive molecules through multiple mechanisms: 1) The tertiary amine provides a protonation site under physiological conditions, enhancing solubility and facilitating ionic interactions with biological targets; 2) The acetate spacer confers conformational flexibility, enabling optimal positioning of the aromatic system within binding pockets; and 3) The ester functionality serves as either a metabolically labile prodrug element or a synthetic handle for further derivatization. In protein binding contexts, the dimethylamino group engages in hydrogen bonding and electrostatic interactions with aspartate or glutamate residues in catalytic sites, as evidenced in molecular docking studies of EPAC antagonists [2]. Furthermore, the steric bulk of the dimethyl substituents creates defined dihedral angles that influence the molecule's three-dimensional presentation to biological targets—a property exploited in the design of kinase inhibitors and neurotransmitter modulators. When coupled with aromatic systems like benzoisoxazole, this moiety creates a dipolar interaction interface that enhances binding specificity compared to simpler alkylamine derivatives.
The specific integration of benzo[d]isoxazole with dimethylamino acetate via an ethyl ester linker represents a strategic advancement in heterocyclic chemistry with implications across multiple therapeutic domains. This scaffold emerged from systematic efforts to optimize the pharmacokinetic and target-binding properties of early benzoisoxazole-based pharmacophores. Key factors driving its investigation include: 1) The enhanced logD profile resulting from balanced hydrophobic (aromatic) and hydrophilic (amine/ester) character, potentially improving blood-brain barrier penetration for CNS applications; 2) The synthetic versatility of the ethyl ester group, which facilitates straightforward hydrolysis to carboxylic acid derivatives or conversion to amides; and 3) The demonstrated bioactivity of structural analogs targeting epigenetic regulators like histone deacetylases (HDACs) and intracellular cAMP signaling mediators [9] [2]. Recent pharmacological studies indicate that derivatives featuring this core structure exhibit low micromolar inhibitory activity against cancer cell lines and signaling proteins, positioning them as promising candidates for lead optimization programs in oncology and metabolic disease [2] [9].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1